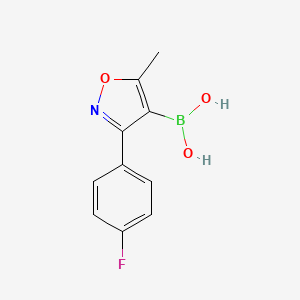
(3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]boronic acid is an organic compound that features a boronic acid group attached to a heterocyclic oxazole ring. The presence of the fluorophenyl and methyl groups adds to its unique chemical properties, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]boronic acid typically involves the formation of the oxazole ring followed by the introduction of the boronic acid group. One common method includes the cyclization of appropriate precursors under controlled conditions to form the oxazole ring. The boronic acid group can then be introduced via a borylation reaction using reagents such as bis(pinacolato)diboron under palladium-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
[3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, [3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis.
Biology and Medicine
In biological and medical research, this compound can be used to develop new pharmaceuticals. The oxazole ring is a common motif in many bioactive molecules, and the boronic acid group can interact with biological targets such as enzymes and receptors.
Industry
In the industrial sector, [3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]boronic acid can be used in the development of new materials, including polymers and advanced composites. Its unique chemical properties can impart desirable characteristics to these materials.
Mechanism of Action
The mechanism of action of [3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological processes. The oxazole ring can also participate in hydrogen bonding and π-π interactions, further influencing its activity.
Comparison with Similar Compounds
Similar Compounds
[3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]boronic acid: Unique due to the combination of the oxazole ring and boronic acid group.
[3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]boronic ester: Similar structure but with an ester group instead of the acid.
[3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]boronate: Similar but in the form of a boronate salt.
Uniqueness
The uniqueness of [3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]boronic acid lies in its ability to participate in a wide range of chemical reactions due to the presence of both the boronic acid group and the oxazole ring. This dual functionality makes it a versatile compound in various fields of research and industry.
Properties
Molecular Formula |
C10H9BFNO3 |
|---|---|
Molecular Weight |
220.99 g/mol |
IUPAC Name |
[3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]boronic acid |
InChI |
InChI=1S/C10H9BFNO3/c1-6-9(11(14)15)10(13-16-6)7-2-4-8(12)5-3-7/h2-5,14-15H,1H3 |
InChI Key |
BSVGGVCRDRCFGF-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(ON=C1C2=CC=C(C=C2)F)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


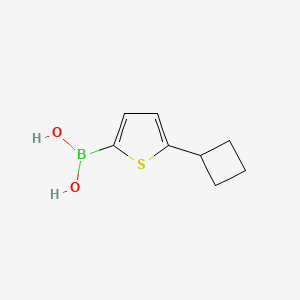
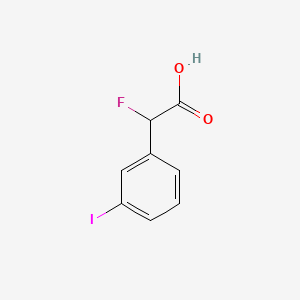
![2-Azaspiro[4.5]decan-8-ylmethanamine](/img/structure/B13472205.png)
![1-[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methanamine hydrochloride](/img/structure/B13472210.png)

![2-fluoro-4-[5-(4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-2-yl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B13472222.png)

![6-(Aminomethyl)-5-oxaspiro[2.4]heptan-4-one hydrochloride](/img/structure/B13472240.png)
![2-(6-Chlorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13472245.png)
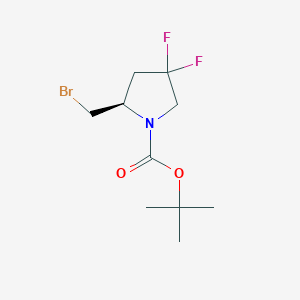

![Diethyl [2-(cyclopropylformamido)-2-oxoethyl]phosphonate](/img/structure/B13472268.png)
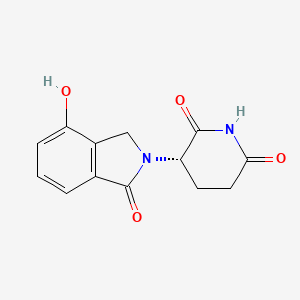
![1-(Methoxymethyl)-2-azaspiro[3.3]heptane](/img/structure/B13472275.png)
